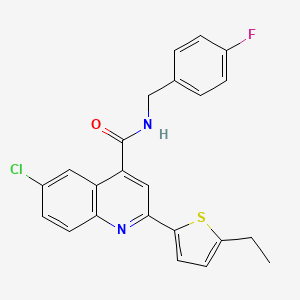![molecular formula C20H21Cl2N3O5S B6031102 4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide](/img/structure/B6031102.png)
4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[bis(2-chloroethyl)amino]sulfonyl}-N-(2-cyano-4,5-dimethoxyphenyl)benzamide, commonly known as CB1954, is a prodrug that has been widely used in cancer research as a tool for gene therapy. In
作用机制
The mechanism of action of CB1954 involves the activation of the prodrug by nitroreductase, which is expressed in some cancer cells but not in normal cells. Nitroreductase converts CB1954 into a toxic metabolite that kills the cancer cells. The toxic metabolite causes DNA damage and induces apoptosis in the cancer cells.
Biochemical and Physiological Effects:
CB1954 has been shown to have potent antitumor activity in preclinical studies. It has been tested in a variety of cancer models, including prostate cancer, breast cancer, and glioma. CB1954 has been shown to be effective in killing cancer cells both in vitro and in vivo.
实验室实验的优点和局限性
CB1954 has several advantages for lab experiments. It is a potent prodrug that is activated by an enzyme that is expressed in some cancer cells but not in normal cells. This allows for selective killing of cancer cells without affecting normal cells. CB1954 is also relatively easy to synthesize and has a long shelf life.
However, CB1954 also has some limitations for lab experiments. It requires the expression of nitroreductase in the cancer cells, which may not be present in all cancer types. Additionally, the activation of CB1954 by nitroreductase can be affected by factors such as oxygen levels and pH, which may vary in different tumor microenvironments.
未来方向
There are several future directions for the use of CB1954 in cancer research. One direction is the development of new nitroreductase enzymes that are more specific to cancer cells. This would allow for even more selective killing of cancer cells. Another direction is the development of new prodrugs that can be activated by other enzymes that are expressed in cancer cells. This would provide additional options for gene therapy.
Conclusion:
In conclusion, CB1954 is a potent prodrug that has been extensively used in cancer research as a tool for gene therapy. It is activated by the enzyme nitroreductase, which is expressed in some cancer cells but not in normal cells. CB1954 has shown potent antitumor activity in preclinical studies and has several advantages for lab experiments. However, it also has some limitations, and there are several future directions for its use in cancer research.
合成方法
CB1954 is synthesized from 2,4-dimethoxy-5-nitrobenzamide by a series of chemical reactions. The first step involves the reduction of the nitro group to an amine using sodium dithionite. The amine is then reacted with 2-chloroethylamine hydrochloride to form a bis(2-chloroethyl)amine derivative. The resulting compound is then reacted with sulfuryl chloride to form a sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 2-cyano-4,5-dimethoxyaniline to form CB1954.
科学研究应用
CB1954 has been extensively used in cancer research as a tool for gene therapy. It is a prodrug that is activated by the enzyme nitroreductase, which is expressed in some cancer cells but not in normal cells. Nitroreductase converts CB1954 into a toxic metabolite that kills the cancer cells. This approach is known as suicide gene therapy, as the cancer cells essentially commit suicide after the prodrug is activated.
属性
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2-cyano-4,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O5S/c1-29-18-11-15(13-23)17(12-19(18)30-2)24-20(26)14-3-5-16(6-4-14)31(27,28)25(9-7-21)10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBPJMAKXSPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

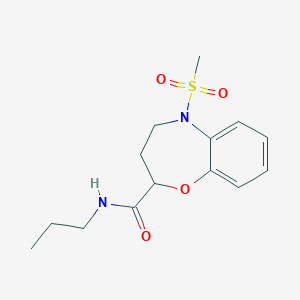
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6031036.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6031046.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B6031050.png)
![1-[(2,6-dichlorophenyl)acetyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6031058.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B6031066.png)
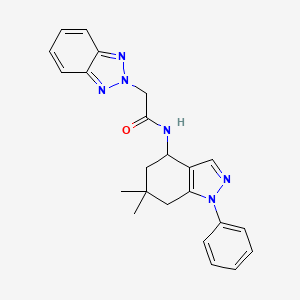
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]piperidine](/img/structure/B6031073.png)
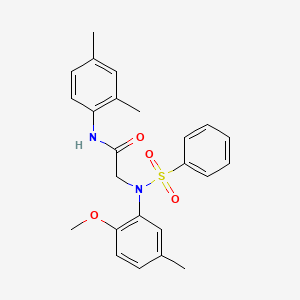
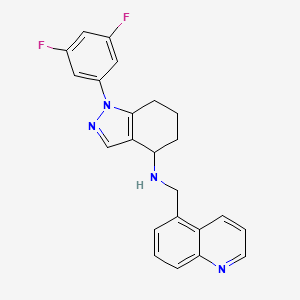
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-methyl-3-furamide](/img/structure/B6031087.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-hydroxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6031088.png)
![ethyl 4-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6031091.png)
